molecular formula C16H22O B14258533 1-Cyclohexyl-4-phenylbutan-2-one CAS No. 402576-71-0

1-Cyclohexyl-4-phenylbutan-2-one

Cat. No.: B14258533
CAS No.: 402576-71-0
M. Wt: 230.34 g/mol
InChI Key: RICNPDGXCLVMLD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-phenylbutan-2-one is an organic compound with the molecular formula C16H22O It features a cyclohexyl group and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-phenylbutan-2-one can be synthesized through multiple-step organic synthesis. One common method involves the Friedel-Crafts acylation of cyclohexylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, including its effects on biological systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions.

Comparison with Similar Compounds

    1-Phenyl-2-butanone: Similar structure but lacks the cyclohexyl group.

    Cyclohexylbenzene: Similar structure but lacks the butanone backbone.

    4-Phenylbutan-2-one: Similar structure but lacks the cyclohexyl group.

Uniqueness: 1-Cyclohexyl-4-phenylbutan-2-one is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

402576-71-0

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1-cyclohexyl-4-phenylbutan-2-one

InChI

InChI=1S/C16H22O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

RICNPDGXCLVMLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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